molecular formula C19H16N2O3 B5808681 8-allyl-2-oxo-N-(3-pyridinylmethyl)-2H-chromene-3-carboxamide

8-allyl-2-oxo-N-(3-pyridinylmethyl)-2H-chromene-3-carboxamide

Cat. No. B5808681
M. Wt: 320.3 g/mol
InChI Key: GXVIMWFTLXPACR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-allyl-2-oxo-N-(3-pyridinylmethyl)-2H-chromene-3-carboxamide, also known as ALLO-1, is a synthetic compound that belongs to the family of chromene derivatives. It has been extensively studied for its potential to modulate the activity of several enzymes and receptors in the human body.

Mechanism of Action

The mechanism of action of 8-allyl-2-oxo-N-(3-pyridinylmethyl)-2H-chromene-3-carboxamide is not fully understood. However, it is believed to act through multiple pathways. This compound has been shown to inhibit HDACs by binding to the catalytic site of the enzyme, which prevents the deacetylation of histones. This leads to an increase in the acetylation of histones, which is associated with an increase in gene expression. This compound has also been shown to bind to the adenosine A2A receptor, which leads to an increase in the release of dopamine in the brain. Additionally, this compound has been shown to inhibit MAO-B by binding to the active site of the enzyme, which prevents the metabolism of dopamine and other neurotransmitters.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to increase the acetylation of histones, which is associated with an increase in gene expression. This compound has also been found to increase the release of dopamine in the brain, which is associated with an improvement in cognitive function and mood. Additionally, this compound has been shown to inhibit the activity of MAO-B, which is associated with an increase in the levels of dopamine and other neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

8-allyl-2-oxo-N-(3-pyridinylmethyl)-2H-chromene-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and can be stored for long periods of time. This compound has been extensively studied in vitro and in vivo, which provides a wealth of information on its potential applications. However, this compound also has some limitations for lab experiments. It has not been extensively studied in clinical trials, which limits its potential for therapeutic applications. Additionally, this compound has not been extensively studied for its potential side effects, which could limit its safety profile.

Future Directions

There are several future directions for the study of 8-allyl-2-oxo-N-(3-pyridinylmethyl)-2H-chromene-3-carboxamide. One potential application is in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. This compound has been shown to increase the release of dopamine in the brain, which could have potential therapeutic benefits for these disorders. Additionally, this compound has been shown to inhibit the activity of HDACs, which could have potential applications in the treatment of cancer. This compound could also be studied for its potential to modulate the activity of other enzymes and receptors in the human body. Further research is needed to fully understand the potential applications of this compound.

Synthesis Methods

8-allyl-2-oxo-N-(3-pyridinylmethyl)-2H-chromene-3-carboxamide can be synthesized through a multi-step reaction starting from commercially available starting materials. The synthesis involves the condensation of 3-pyridinecarboxaldehyde with malonic acid in the presence of ammonium acetate to form 3-pyridylmethylidenemalonate. This intermediate is then reacted with ethyl cyanoacetate and allyl bromide to obtain this compound. The final compound is purified through column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

8-allyl-2-oxo-N-(3-pyridinylmethyl)-2H-chromene-3-carboxamide has been studied for its potential to modulate the activity of several enzymes and receptors in the human body. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This compound has also been found to bind to the adenosine A2A receptor, which is involved in the regulation of neurotransmitter release in the brain. Additionally, this compound has been shown to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of dopamine and other neurotransmitters.

properties

IUPAC Name

2-oxo-8-prop-2-enyl-N-(pyridin-3-ylmethyl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-2-5-14-7-3-8-15-10-16(19(23)24-17(14)15)18(22)21-12-13-6-4-9-20-11-13/h2-4,6-11H,1,5,12H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVIMWFTLXPACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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